Thallium(I) nitrate

Descripción general

Descripción

Thallium(I) nitrate is a white crystalline solid with strong oxidizing properties . It is widely applied in the field of organic synthesis, analytical chemistry, and electronics .

Molecular Structure Analysis

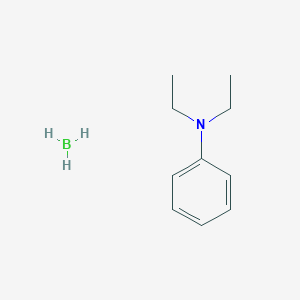

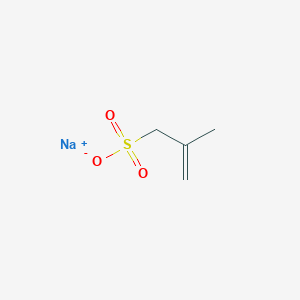

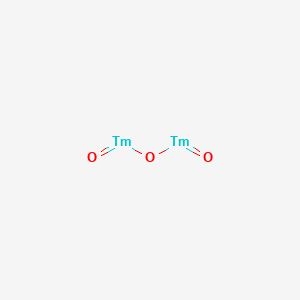

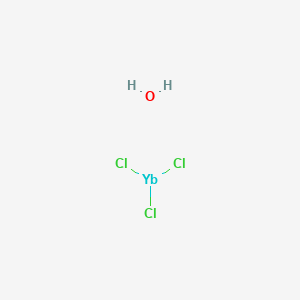

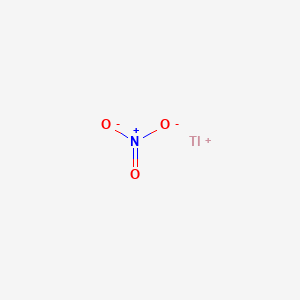

The molecular structure of Thallium(I) nitrate is TlNO3 . The geometry of thallium is prototypical .Chemical Reactions Analysis

Thallium(I) nitrate can react with thallium(I) iodide with nitric acid . It can also react with the metal, its hydroxide, or the carbonate .Physical And Chemical Properties Analysis

Thallium(I) nitrate is a white crystalline solid . It exists in three allotropic modifications: a rhombohedral gamma form that transforms to trigonal beta form at 75°C, the trigonal converting to a cubic alpha form at 145°C . The density of the salt is 5.56 g/cm3 . It melts at 206°C and vaporizes at 450°C with decomposition . It is moderately soluble in water, 9.55 g/100mL at 20°C, and insoluble in alcohol .Aplicaciones Científicas De Investigación

a. Oxidations of Olefins and Acetylenes: TTN readily reacts with a wide range of olefins and acetylenes, leading to oxidative transformations. For instance, it can convert olefins to acetals and cyclic alkenes to ring-contracted aldehydes .

b. Oxidative Rearrangements: TTN facilitates oxidative rearrangements of cx,ß-unsaturated carbonyl compounds. When combined with trimethyl orthoformate, it efficiently promotes the rearrangement of these functional groups .

Paleoceanographic Research

Thallium isotopes (specifically Tl-205) have found applications in paleoceanographic studies. Researchers use them to investigate processes in the Cenozoic era, including monitoring iron (Fe) and manganese (Mn) supply to the water column over million-year time scales .

Public Health Impact

While not directly related to TlNO₃, understanding the impact of low-dose thallium exposure is crucial for public health. Thallium affects various populations and organs, and ongoing research sheds light on its diverse effects .

Mecanismo De Acción

Target of Action

Thallium nitrate, also known as Thallium(I) nitrate, is a strong oxidizing agent . It primarily targets various organic compounds, including methoxyl phenols, alkenes, and cyclic alkenes . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

Thallium nitrate interacts with its targets by oxidizing them. For instance, it transforms methoxyl phenols into quinone acetals, alkenes into acetals, and cyclic alkenes into ring-contracted aldehydes . This interaction results in significant changes in the chemical structure and properties of the target compounds .

Biochemical Pathways

The oxidation reactions catalyzed by thallium nitrate can affect various biochemical pathways. For example, the oxidation of alkenes and cyclic alkenes can lead to changes in the pathways involving these compounds . .

Pharmacokinetics

The pharmacokinetics of thallium, the active component of thallium nitrate, have been studied in animal models . Thallium has a half-life of approximately four days in rats . .

Result of Action

Thallium nitrate primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These effects can lead to various cellular and molecular changes, including alterations in cell function and viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of thallium nitrate. For instance, its release into the environment from industrial sources can lead to increased concentrations in the vicinity of mineral smelters and coal-burning facilities . Moreover, the presence of thallium nitrate in the environment can lead to its accumulation in various food sources, potentially affecting human health .

Safety and Hazards

Thallium(I) nitrate is a strong oxidizing agent, fire and explosion risk . It is toxic by skin absorption . Thallium is one of the more toxic elements both as an acute and a chronic poison . Effects of exposure are cumulative and onset of symptoms may be delayed 12 to 24 hours . It may be fatal if inhaled, ingested, or absorbed through the skin .

Direcciones Futuras

Propiedades

IUPAC Name |

thallium(1+);nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Tl/c2-1(3)4;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWSTUCDSVYLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Tl+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlNO3, NO3Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | thallium(I) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024334 | |

| Record name | Thallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium nitrate appears as a colorless crystalline solid melting at 206 °C. Toxic by ingestion and skin absorption. Used to make other chemicals., Odorless, white crystals; [HSDB] | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

806 °F at 760 mmHg (NTP, 1992), 450 °C decomposes | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Alpha isomer: 9.55 g Sol in 100 cc cold water at 20 °C, 4.13 g/100 cc hot water at 100 °C, insol in alc, sol in acetone. Gamma isomer: 3.91 g Sol in 100 cc cold water at 0 °C, 414 g/100 cc hot water at 100 °C, insol in alc, sol in acetone. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.556 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 5.556 @ 21 °C/4 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |

| Details | Hayes, W.J., Jr., E.R. Laws, Jr., (eds.). Handbook of Pesticide Toxicology. Volume 2. Classes of Pesticides. New York, NY: Academic Press, Inc., 1991., p. 526 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Thallium nitrate | |

Color/Form |

WHITE CRYSTALS, Cubic crystals (alpha isomer), trigonal (beta isomer), rhombic (gamma isomer) | |

CAS RN |

10102-45-1, 16901-76-1 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thallium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016901761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJQ38DSR12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

403 °F (NTP, 1992), Alpha isomer: 206 °C: Beta isomer: transition point at 145 °C to alpha form; Gamma: transition point at 75 °C to beta form. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula and weight of Thallium(I) nitrate?

A1: The molecular formula of Thallium(I) nitrate is TlNO3. Its molecular weight is 266.39 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Thallium(I) nitrate?

A2: Raman spectroscopy is a powerful tool for studying Thallium(I) nitrate. It has been used to analyze the structural changes of the compound in different phases, including solid phases, melts, and solutions. [, ]

Q3: How does the Raman spectrum of Thallium(I) nitrate change with phase transitions?

A3: The Raman spectrum of Thallium(I) nitrate exhibits significant variations depending on its physical state. For instance, the disordered solid phase I and the melt show remarkable similarities in their low-frequency Raman spectra, including the anisotropic wing and external lattice modes. This suggests structural similarities between these two phases. []

Q4: How is Thallium(I) nitrate used in analytical chemistry?

A4: Thallium(I) nitrate acts as an effective external heavy atom perturber in room-temperature phosphorescence (RTP) analysis. It enhances the phosphorescence signal of various analytes, allowing for their sensitive and selective determination. [, , , , , , , , , ]

Q5: What types of compounds can be analyzed using Thallium(I) nitrate-enhanced RTP?

A5: This technique has proven successful in analyzing a wide range of compounds, including pharmaceuticals like atenolol [], nafronyl [, ], dipyridamole [, ], and the pesticide napropamide [, ].

Q6: What is the role of micelles in Thallium(I) nitrate-enhanced RTP?

A6: Micellar systems, often formed using sodium dodecyl sulfate (SDS), are crucial for enhancing RTP signals. They provide a protective microenvironment for the analyte, further enhancing the effect of Thallium(I) nitrate as an external heavy atom. [, , , , , , , , ]

Q7: What other reagents are commonly used in conjunction with Thallium(I) nitrate in RTP analysis?

A7: Sodium sulfite is often used as an oxygen scavenger to minimize quenching of the phosphorescence signal. [, , , , , , , , , ]

Q8: Are there any limitations to using Thallium(I) nitrate in analytical chemistry?

A8: While effective, the toxicity of Thallium(I) nitrate necessitates careful handling and disposal procedures. Researchers are actively investigating less toxic alternatives for RTP enhancement. [, ]

Q9: How is Thallium(I) nitrate used in the synthesis of organic compounds?

A9: Thallium(I) nitrate, combined with potassium nitrate in concentrated sulfuric acid, offers a novel method for synthesizing 9-nitrocamptothecin, an important anticancer drug. []

Q10: Can Thallium(I) nitrate be used to synthesize inorganic-organic hybrid materials?

A10: Yes, reacting Thallium(I) nitrate with organic ligands like nitrilotris(methylenephosphonic acid) or benzene-1,2,4,5-tetracarboxylic acid leads to the formation of unique Thallium(I) organic–inorganic hybrid complexes with intriguing structural properties. [, ]

Q11: Is there research on the electrochemical behavior of Thallium(I) nitrate?

A11: Yes, researchers have investigated the adsorption behavior of Thallium(I) nitrate at electrode surfaces using electrochemical techniques. These studies provide insights into the double layer structure and ion interactions at the electrode-solution interface. [, ]

Q12: What are the safety concerns associated with Thallium(I) nitrate?

A12: Thallium(I) nitrate is known for its toxicity. It's crucial to handle it with extreme caution, using appropriate personal protective equipment and following established safety protocols. []

Q13: How should Thallium(I) nitrate waste be managed?

A13: Due to its toxicity, Thallium(I) nitrate waste requires specialized treatment and disposal methods in accordance with local regulations to prevent environmental contamination. []

Q14: How has the research on Thallium(I) nitrate evolved?

A14: Early research focused on basic properties and applications in analytical chemistry. Recent studies explore its potential in material science, particularly in developing novel hybrid materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.